molecular formula C5HF9O B14467417 2,2,3,3,4,4,5,5,6-Nonafluorooxane CAS No. 65601-69-6

2,2,3,3,4,4,5,5,6-Nonafluorooxane

Cat. No.: B14467417
CAS No.: 65601-69-6
M. Wt: 248.05 g/mol
InChI Key: WMQSYSSRQDNKIS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6-Nonafluorooxane is a fluorinated organic compound with the molecular formula C₅HF₉O. It is a member of the perfluoroalkyl ethers, known for their high thermal stability and chemical resistance. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorooxane typically involves the fluorination of oxane derivatives. One common method is the direct fluorination of tetrahydrofuran (THF) using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and catalysts can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6-Nonafluorooxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated ethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated ethers.

    Substitution: Various functionalized fluorinated ethers.

Scientific Research Applications

2,2,3,3,4,4,5,5,6-Nonafluorooxane has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and imaging agents.

    Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6-Nonafluorooxane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and van der Waals forces, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane: Another perfluorinated compound with similar stability but different applications.

    Perfluorobutanesulfonyl fluoride: Used in similar industrial applications but has different reactivity.

    Perfluorohexane: Shares some physical properties but differs in chemical behavior.

Uniqueness

2,2,3,3,4,4,5,5,6-Nonafluorooxane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring extreme conditions.

Properties

CAS No.

65601-69-6

Molecular Formula

C5HF9O

Molecular Weight

248.05 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6-nonafluorooxane

InChI

InChI=1S/C5HF9O/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15-1/h1H

InChI Key

WMQSYSSRQDNKIS-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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